molecular formula C6H9ClF3N3 B13890024 1-(2,2,2-Trifluoro-1-methyl-ethyl)pyrazol-4-amine;hydrochloride

1-(2,2,2-Trifluoro-1-methyl-ethyl)pyrazol-4-amine;hydrochloride

Cat. No.: B13890024
M. Wt: 215.60 g/mol
InChI Key: NEEHADCLPQIOMY-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoro-1-methyl-ethyl)pyrazol-4-amine;hydrochloride is a heterocyclic compound with the molecular formula C5H7ClF3N3 and a molecular weight of 201.58 g/mol . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-(2,2,2-Trifluoro-1-methyl-ethyl)pyrazol-4-amine;hydrochloride typically involves multiple steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2,2,2-Trifluoro-1-methyl-ethyl)pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution conditions: Basic conditions with solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major products formed from these reactions include various substituted pyrazoles and amine derivatives.

Scientific Research Applications

1-(2,2,2-Trifluoro-1-methyl-ethyl)pyrazol-4-amine;hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoro-1-methyl-ethyl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on various enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

1-(2,2,2-Trifluoro-1-methyl-ethyl)pyrazol-4-amine;hydrochloride can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and applications. The presence of the trifluoromethyl group in this compound imparts unique reactivity and biological activity, distinguishing it from its analogs.

Properties

Molecular Formula

C6H9ClF3N3

Molecular Weight

215.60 g/mol

IUPAC Name

1-(1,1,1-trifluoropropan-2-yl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C6H8F3N3.ClH/c1-4(6(7,8)9)12-3-5(10)2-11-12;/h2-4H,10H2,1H3;1H

InChI Key

NEEHADCLPQIOMY-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)N1C=C(C=N1)N.Cl

Origin of Product

United States

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